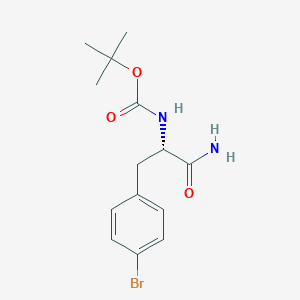

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate

Vue d'ensemble

Description

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a tert-butyl carbamate protecting group, an amino group, and a bromophenyl moiety, making it a versatile intermediate in the synthesis of various biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-tert-butyl 2-amino-3-oxopropanoate and 4-bromobenzaldehyde.

Formation of Intermediate: The initial step involves the condensation of (S)-tert-butyl 2-amino-3-oxopropanoate with 4-bromobenzaldehyde under acidic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Protection: The final step involves the protection of the amine group with a tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality. Acidic conditions selectively cleave this group without affecting other functional groups.

Reaction Conditions

-

Reagent : HCl in 1,4-dioxane (4 M)

-

Temperature : Room temperature

-

Time : 2 hours

-

Product : (S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-amine hydrochloride

Mechanistic Insight

Protonation of the carbamate oxygen initiates cleavage, releasing tert-butanol and CO₂, yielding the free amine .

Palladium-Catalyzed Cross-Coupling Reactions

The bromophenyl substituent undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation.

Example Reaction

| Reagent | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10 mol%) | K₂CO₃ | Dioxane/H₂O | 99% |

Procedure

A mixture of the bromophenyl carbamate, boronic acid, Pd(dppf)Cl₂, and K₂CO₃ in dioxane/water (10:1) is heated at 90°C under nitrogen for 3 hours .

Product : (S)-tert-Butyl (1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl)carbamate

Nucleophilic Aromatic Substitution

The electron-deficient bromophenyl group reacts with strong nucleophiles under controlled conditions.

Reaction with Sodium Azide

-

Reagent : NaN₃

-

Solvent : DMF, 80°C

-

Product : (S)-tert-Butyl (1-amino-3-(4-azidophenyl)-1-oxopropan-2-yl)carbamate

Applications

The aryl azide product is a precursor for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Reduction of the Amide Group

The primary amide can be reduced to a primary amine using strong hydride donors.

Reaction Conditions

-

Reagent : LiAlH₄ (4 equiv)

-

Solvent : Anhydrous THF, 0°C to reflux

-

Product : (S)-tert-Butyl (1-amino-3-(4-bromophenyl)propan-2-yl)carbamate

Challenges

LiAlH₄ may reduce the carbamate; milder alternatives like BH₃·THF are preferred for selective amide reduction .

Oxidation of the Amide Group

Controlled oxidation converts the amide to a nitrile or carboxylic acid derivative.

Reagent-Specific Outcomes

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acidic medium, 50°C | (S)-3-(4-Bromophenyl)-2-(tert-butoxycarbonylamino)propanoic acid |

| KMnO₄ | Aqueous acetone | Degradation observed |

Key Insight

Hydrogen peroxide selectively oxidizes the amide α-carbon without cleaving the carbamate .

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation, useful in peptide synthesis.

Example

-

Reagent : N-(Benzyloxycarbonyl)-L-leucine, EDC·HCl, HOBt

-

Solvent : DMF, 0°C to RT

-

Product : (S)-Benzyl (1-(methyl((S)-1-((2-(methylthio)phenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopentan-2-yl)carbamate

Yield : 72% after chromatography .

Comparative Reactivity with Halogenated Analogs

The bromophenyl derivative exhibits distinct reactivity compared to iodinated or chlorinated analogs:

| Reaction Type | Bromophenyl Derivative | Iodophenyl Derivative |

|---|---|---|

| Suzuki Coupling Rate | Moderate (12–24 hrs) | Fast (3–6 hrs) |

| Nucleophilic Substitution | Requires higher temps | Proceeds at RT |

Rationale

The C–Br bond’s lower polarizability compared to C–I reduces electrophilicity, necessitating harsher conditions .

Stability Under Basic Conditions

The carbamate remains intact in mildly basic environments (e.g., NaHCO₃ washes), but prolonged exposure to strong bases (e.g., NaOH) induces hydrolysis.

Degradation Products

-

(S)-1-Amino-3-(4-bromophenyl)-1-oxopropan-2-amine

-

tert-Butyl alcohol

Functionalization via Curtius Rearrangement

The acyl azide intermediate, generated from the carbamate, undergoes Curtius rearrangement to form isocyanates.

Procedure

Applications De Recherche Scientifique

Role in Drug Synthesis

One of the primary applications of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate is as an important precursor in the synthesis of Lacosamide , an anticonvulsant medication. Lacosamide is known for its efficacy in treating epilepsy and neuropathic pain by enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapse response mediator protein 2 . The structural features of (S)-tert-butyl carbamate are crucial for its interaction with biological targets, influencing both pharmacological properties and therapeutic efficacy.

The compound exhibits significant biological activity due to its structural characteristics. Interaction studies have demonstrated its binding affinity to sodium channels and other relevant proteins, which are essential for understanding its mechanism of action and potential side effects when used therapeutically . This information is vital for optimizing drug design and enhancing therapeutic outcomes.

Study 1: Synthesis of Lacosamide

In a detailed synthesis study, researchers utilized this compound as a key intermediate for Lacosamide. The study demonstrated that modifying the compound's structure could enhance its efficacy as an anticonvulsant agent. The authors emphasized the importance of optimizing reaction conditions to yield higher purity and better pharmacological profiles .

Study 2: Binding Affinity Research

Another research effort focused on evaluating the binding affinity of (S)-tert-butyl carbamate derivatives to voltage-gated sodium channels. The findings indicated that specific modifications could lead to improved binding interactions, potentially resulting in greater therapeutic effects. This study underscores the relevance of structural modifications in drug development processes .

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active amine upon enzymatic cleavage of the carbamate group. The bromophenyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-tert-Butyl (1-amino-3-phenyl-1-oxopropan-2-yl)carbamate: Lacks the bromine atom, resulting in different reactivity and biological activity.

(S)-tert-Butyl (1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl)carbamate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

The presence of the bromine atom in (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate imparts unique reactivity, making it a valuable intermediate for the synthesis of brominated compounds. Its chiral nature also allows for the study of enantioselective reactions and the development of chiral drugs.

Activité Biologique

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate, with the molecular formula C14H19BrN2O3 and a molecular weight of 343.22 g/mol, is a significant compound primarily recognized for its role as an intermediate in the synthesis of Lacosamide, an anticonvulsant medication. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

- Tert-butyl group : Enhances lipophilicity and stability.

- Bromophenyl moiety : Influences biological interactions and pharmacological properties.

- Carbamate functional group : Plays a crucial role in the compound's reactivity and biological function.

This compound exhibits significant biological activity primarily through its conversion to Lacosamide. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels, which is critical for its anticonvulsant effects. Additionally, it modulates the collapse response mediator protein 2 (CRMP-2), influencing neuronal excitability and synaptic transmission.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The process begins with readily available amino acid derivatives and bromophenyl compounds.

- Reaction Conditions : Common coupling agents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in organic solvents like dichloromethane.

- Purification : Final products are often purified through recrystallization or chromatography.

Anticonvulsant Properties

The primary biological activity of this compound is linked to its role as a precursor for Lacosamide. Studies have shown that Lacosamide effectively reduces seizure frequency in patients with epilepsy by stabilizing neuronal membranes.

Binding Affinity Studies

Research has indicated that this compound has a high binding affinity for sodium channels, which is crucial for its mechanism of action. Interaction studies reveal that modifications in the bromophenyl group can significantly alter binding characteristics and, consequently, therapeutic efficacy .

Comparative Analysis with Related Compounds

A comparison of structurally similar compounds highlights variations that affect biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-tert-butyl 1-amino-3-(4-bromophenyl)-1-hydroxypropan-2-yl carbamate | C14H19BrN2O4 | Hydroxy group instead of carbonyl |

| (S)-tert-butyl 1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl carbamate | C14H19ClN2O3 | Chlorine substitution |

| (S)-tert-butyl 1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl carbamate | C14H19FN2O3 | Fluorine substitution affecting lipophilicity |

These variations illustrate how different halogen substituents can influence pharmacokinetics and biological activity, emphasizing the unique profile of this compound within its structural class .

Case Studies

Several case studies have documented the therapeutic applications of Lacosamide derived from this compound:

- Epilepsy Treatment : Clinical trials have demonstrated significant reductions in seizure frequency among patients treated with Lacosamide, showcasing the efficacy derived from this precursor.

- Analgesic Effects : Beyond anticonvulsant properties, Lacosamide has been investigated for analgesic effects in neuropathic pain models, further underscoring the potential therapeutic breadth of this compound derivatives.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKNVRSIDINOPV-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.